N,N-diethyl-3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]benzene-1-sulfonamide
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Description
N,N-diethyl-3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C14H21N3O2S2 and its molecular weight is 327.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action, efficacy, and stability may be influenced by the solvent environment .
Biological Activity
N,N-diethyl-3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]benzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C14H21N3O2S2
- Molecular Weight : 327.46 g/mol
- IUPAC Name : N,N-diethyl-3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]benzenesulfonamide
- Solubility : Slightly soluble in water; soluble in alcohol and ether .
This compound is part of a broader class of thiazole derivatives known for diverse biological activities. The mechanisms through which these compounds exert their effects include:
- Antimicrobial Activity : Thiazole derivatives have been linked to antimicrobial properties against various pathogens. They interact with microbial targets, disrupting cellular functions.
- Anticancer Activity : Research indicates that thiazole compounds can induce apoptosis in cancer cells by interacting with specific proteins involved in cell survival pathways. For instance, certain thiazole derivatives have shown cytotoxic effects against various cancer cell lines .
- Cardiovascular Effects : Some studies suggest that benzene sulfonamides can influence cardiovascular parameters such as perfusion pressure and coronary resistance. For example, specific sulfonamide derivatives have demonstrated the ability to decrease perfusion pressure in isolated rat heart models .
Biological Activities
The compound exhibits several notable biological activities:
Case Studies and Research Findings
Several studies have highlighted the biological activity of thiazole derivatives, including this compound:
- Antimicrobial Efficacy : A study demonstrated that thiazole derivatives showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-function relationship indicated that modifications on the thiazole ring could enhance efficacy .
- Cancer Cell Studies : In vitro studies on various cancer cell lines revealed that certain thiazole derivatives exhibited IC50 values lower than established chemotherapeutics like doxorubicin, suggesting their potential as effective anticancer agents .
- Cardiovascular Impact : Research using isolated rat heart models indicated that certain benzene sulfonamide derivatives could effectively lower coronary resistance and perfusion pressure, pointing to their potential therapeutic use in managing cardiovascular conditions .
Properties
IUPAC Name |
N,N-diethyl-3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S2/c1-4-17(5-2)21(18,19)13-8-6-7-12(9-13)16-14-15-10-11(3)20-14/h6-9,11H,4-5,10H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAYGPJYKVHDRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)NC2=NCC(S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24835030 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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